

Physical and chemical properties of Bryonamide A.

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Bryonamide A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryonamide A, a naturally occurring benzamide derivative isolated from the red algae Bostrychia radicans, has garnered interest within the scientific community. This technical guide provides a detailed overview of the physical and chemical properties of Bryonamide A, alongside its experimental protocols for isolation and synthesis. Furthermore, this document explores the potential biological activities and associated signaling pathways, drawing parallels from related compounds. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Physicochemical Properties

Bryonamide A, systematically named 4-hydroxy-N-(2-hydroxyethyl)-benzamide, possesses a distinct set of physical and chemical characteristics that are crucial for its handling, characterization, and application in research.



Property	Value	Source
Molecular Formula	C9H11NO3	[1]
Molecular Weight	181.19 g/mol	[1]
Appearance	Amorphous solid	[2]
Boiling Point	451.2 °C at 760 mmHg	[1][3]
Flash Point	226.7 °C	
Density	1.273 g/cm ³	
Vapor Pressure	6.28E-09 mmHg at 25°C	
Refractive Index	1.588	_
LogP	0.50520	_

Spectral Data

The structural elucidation of **Bryonamide A** has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. While a complete, officially published spectrum for **Bryonamide A** is not readily available, data from closely related, newly discovered amides from the same source, Bostrychia radicans, provide strong correlative evidence for its structure.

1.1.1. ¹³C NMR Spectral Data

A key characteristic chemical shift for a related N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide is noted for the C1' carbon at δ 43.5 ppm. The expected chemical shifts for the carbon atoms in **Bryonamide A** are detailed in the table below, based on standard chemical shift predictions and data from analogous compounds.



Carbon Atom	Predicted Chemical Shift (ppm)	
C=O	~168-172	
C-4 (aromatic, with -OH)	~155-160	
C-1 (aromatic)	~125-130	
C-2, C-6 (aromatic)	~128-132	
C-3, C-5 (aromatic)	~114-118	
C-1' (-CH ₂ -NH)	~43.5	
C-2' (-CH ₂ -OH)	~60-65	

1.1.2. ¹H NMR Spectral Data

The proton NMR spectrum of **Bryonamide A** is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the N-(2-hydroxyethyl) side chain. The aromatic region would likely show a characteristic pattern for a 1,4-disubstituted benzene ring.

Proton(s)	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
Aromatic H-2, H-6	~7.6-7.8	Doublet (d)	~8-9 Hz
Aromatic H-3, H-5	~6.8-7.0	Doublet (d)	~8-9 Hz
-NH-	Broad singlet	-	-
-CH₂-NH-	~3.4-3.6	Triplet (t) or Multiplet (m)	~5-6 Hz
-CH ₂ -OH	~3.7-3.9	Triplet (t) or Multiplet (m)	~5-6 Hz
Ar-OH	Broad singlet	-	-
-CH ₂ -OH	Broad singlet	-	-



Experimental Protocols Isolation of Bryonamide A from Bostrychia radicans

The following protocol is adapted from the successful isolation of related amide compounds from Bostrychia radicans.

2.1.1. Extraction

- Collect fresh specimens of Bostrychia radicans.
- Freeze the material and mill it with liquid nitrogen.
- Extract the milled algae by maceration with methanol (MeOH) at room temperature.
- Concentrate the macerate under reduced pressure to yield the crude methanolic extract.

2.1.2. Fractionation and Purification

- Perform a liquid-liquid partition of the methanolic extract using hexane and ethyl acetate to yield hexane, ethyl acetate, and hydroalcoholic fractions.
- Subject the hydroalcoholic fraction to Solid Phase Extraction (SPE) using a gradient of methanol and water for elution.
- Analyze the resulting fractions by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
- Isolate Bryonamide A using semi-preparative RP-HPLC with a suitable acetonitrile/water gradient.





Isolation workflow for Bryonamide A.

Synthesis of Bryonamide A



A plausible synthetic route for **Bryonamide A** involves the amidation of a protected 4-hydroxybenzoic acid derivative with ethanolamine. The following protocol is based on standard amide coupling reactions.

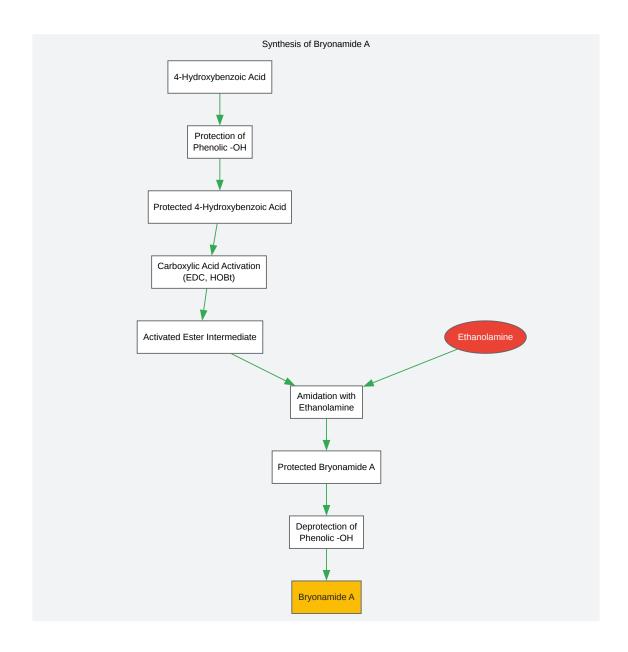
2.2.1. Materials

- 4-Hydroxybenzoic acid
- Protecting group (e.g., tert-butyldimethylsilyl chloride)
- Coupling agents (e.g., EDC, HOBt)
- Ethanolamine
- Anhydrous solvents (e.g., DMF, DCM)
- Deprotection agent (e.g., TBAF)

2.2.2. Procedure

- Protection of Phenolic Hydroxyl Group: Protect the hydroxyl group of 4-hydroxybenzoic acid to prevent side reactions.
- Amide Coupling: Activate the carboxylic acid of the protected 4-hydroxybenzoic acid with coupling agents like EDC and HOBt in an anhydrous solvent. Subsequently, add ethanolamine to form the amide bond.
- Deprotection: Remove the protecting group from the phenolic hydroxyl to yield Bryonamide
 A.
- Purification: Purify the final product using column chromatography.





Synthetic pathway for Bryonamide A.

Biological Activity and Signaling Pathways



While specific biological studies on **Bryonamide A** are limited, the benzamide scaffold is present in numerous compounds with significant pharmacological activities. This section explores the potential biological effects of **Bryonamide A** based on the activities of related molecules.

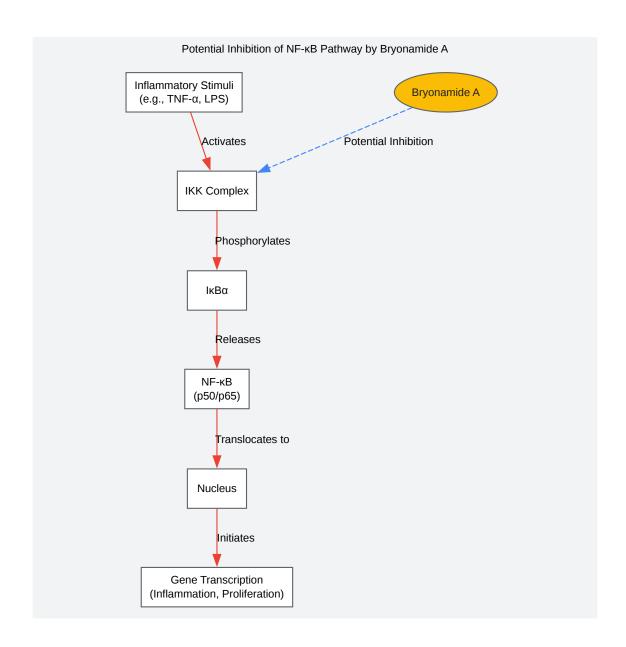
Potential Anticancer Activity

Many natural and synthetic benzamide derivatives have demonstrated promising anticancer properties. The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. Further investigation into the cytotoxic effects of **Bryonamide A** on different cancer cell lines is warranted.

Modulation of Signaling Pathways

3.2.1. NF-kB Signaling Pathway The Nuclear Factor-kappa B (NF-kB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some amide-containing natural products have been shown to inhibit the NF-kB pathway. It is plausible that **Bryonamide A** could exert anti-inflammatory or anticancer effects through the modulation of NF-kB signaling.





Hypothesized modulation of the NF-kB pathway.

Experimental Protocol for Cytotoxicity Assay



To evaluate the potential anticancer activity of **Bryonamide A**, a standard in vitro cytotoxicity assay can be performed.

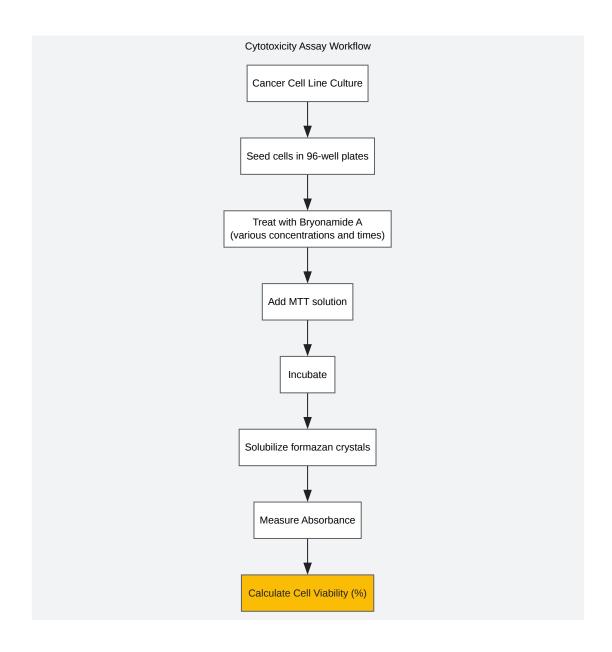
3.3.1. Cell Culture and Treatment

- Culture a relevant cancer cell line (e.g., MCF-7, HeLa) in appropriate media.
- Seed the cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of **Bryonamide A** for 24, 48, and 72 hours. Include appropriate vehicle controls.

3.3.2. Viability Assessment (MTT Assay)

- After the treatment period, add MTT solution to each well and incubate.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the control.





Workflow for assessing the cytotoxicity of Bryonamide A.

Conclusion



Bryonamide A presents an interesting natural product with a well-defined chemical structure. This guide has consolidated the available data on its physical and chemical properties and provided detailed, actionable protocols for its isolation and synthesis. While direct biological data is currently sparse, the established activities of related benzamide compounds suggest that Bryonamide A holds potential as a modulator of key cellular signaling pathways, such as NF-kB, and may exhibit anticancer properties. The experimental frameworks provided herein are intended to facilitate further research into the pharmacological potential of this marinederived compound, ultimately contributing to the development of novel therapeutic agents. Researchers are encouraged to pursue in-depth biological evaluations to fully elucidate the therapeutic promise of Bryonamide A.

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